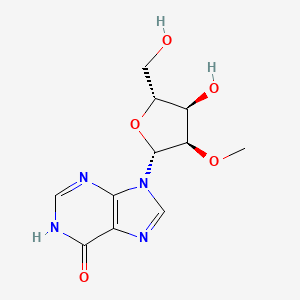![molecular formula C17H13NO B1436496 4-[(E)-2-(quinolin-2-yl)ethenyl]phenol CAS No. 4752-58-3](/img/structure/B1436496.png)
4-[(E)-2-(quinolin-2-yl)ethenyl]phenol
Overview
Description
Synthesis Analysis
The synthesis of quinolin-2-ones and phenanthridin-6-ones has been reviewed over the past 8 years . The data is classified according to the source of the carbonyl used, which includes carbon monoxide, carbon dioxide, and triphosgene .Molecular Structure Analysis
Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Quinoline synthesis involves reactions such as iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Other reactions include the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .Scientific Research Applications
Exploring Antibacterial Properties
A series of phenolic esters and amides of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid, which shares structural similarities with 4-[(E)-2-(quinolin-2-yl)ethenyl]phenol, were synthesized and evaluated for their antioxidant and antibacterial properties. Certain compounds within this series demonstrated promising antibacterial activities against various bacterial strains, comparable to standard antibiotics. This study opens avenues for the use of quinoline-derived compounds in antibacterial applications (Shankerrao, Bodke, & Mety, 2013).
Acid-Base Properties and Photochemistry
The reaction of 6-hydroxynaphthalene-2-carboxylic acid with 2-{(E)-2-[4-(ω-bromoalkoxy)phenyl]-ethenyl}quinolines led to compounds possessing both photoacid and photobase properties. These compounds, structurally related to 4-[(E)-2-(quinolin-2-yl)ethenyl]phenol, demonstrated unique acid-base properties in both ground and excited states, making them interesting candidates for photochemical studies and applications (Gavrishova, Budyka, Potashova, & Karpov, 2015).
Investigating Antileishmanial Activity
Styrylquinoline-type compounds, including structures like 4-[(E)-2-(quinolin-2-yl)ethenyl]phenol, were synthesized and their in vitro and in vivo antileishmanial activities were assessed. Compounds 3b and 3c exhibited significant activity against intracellular amastigotes, showing potential as antileishmanial agents (Petro-Buelvas, Guzman, Villa, Robledo, Velez, & Santafé, 2021).
Future Directions
Mechanism of Action
Phenols
are aromatic compounds that contain a hydroxyl group (-OH) attached to a benzene ring. They are known for their antiseptic properties and are often used in pharmaceuticals and cosmetics .
Quinolines
, on the other hand, are heterocyclic aromatic compounds with a two-ring structure, consisting of a benzene ring fused to a pyridine ring . Quinoline derivatives have been used in medicinal chemistry due to their diverse biological activities .
The compound “4-[(E)-2-(quinolin-2-yl)ethenyl]phenol” contains both a phenol group and a quinoline group, which are linked by a double bond (ethene). The “E” in the name indicates the specific arrangement of the double bond.
properties
IUPAC Name |
4-[(E)-2-quinolin-2-ylethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-16-11-6-13(7-12-16)5-9-15-10-8-14-3-1-2-4-17(14)18-15/h1-12,19H/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZCWUNKNLIXMX-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40421356 | |
| Record name | 4-[(E)-2-quinolin-2-ylethenyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40421356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4752-58-3 | |
| Record name | NSC47971 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(E)-2-quinolin-2-ylethenyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40421356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

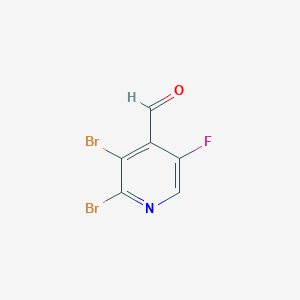
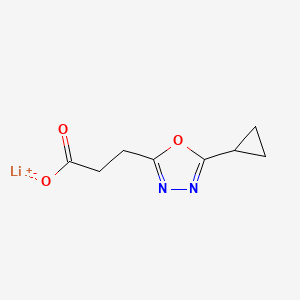
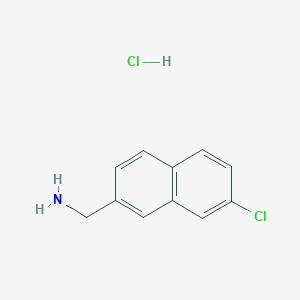
![3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide, monohydrate](/img/structure/B1436417.png)
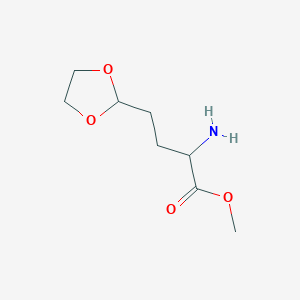
![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine](/img/structure/B1436420.png)
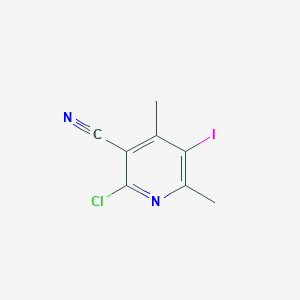
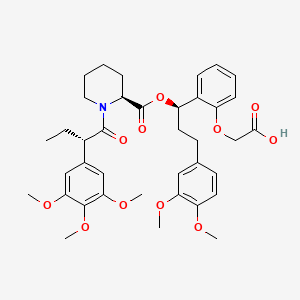
![3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1436427.png)
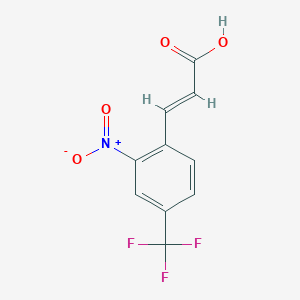
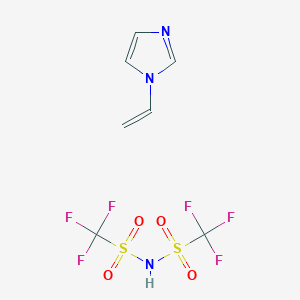
![[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B1436432.png)
![3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436433.png)
